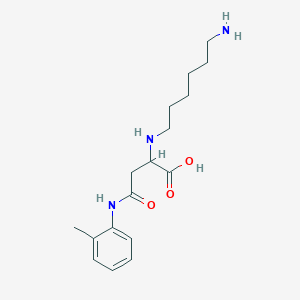
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid, also known as AHOB or Tolimidone, is a small molecule drug that has been widely studied for its potential therapeutic applications. It is a derivative of the amino acid L-lysine and belongs to the class of compounds known as imidazolidinones.
Scientific Research Applications
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve vascular function. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The exact mechanism of action of 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and signal transduction. This compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, and protein kinase C, an enzyme that is involved in signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, reduce blood pressure, improve vascular function, have neuroprotective effects, and improve cognitive function. This compound has also been shown to have antioxidant properties and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs that target similar pathways. Additionally, there is interest in studying the potential therapeutic applications of this compound in other diseases, such as diabetes and inflammation. Finally, there is interest in studying the safety and toxicity of this compound in animal models and in humans.
Synthesis Methods
2-((6-Aminohexyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid can be synthesized by the reaction of o-toluidine with 6-aminohexanoic acid, followed by the addition of N-carboxyanhydride of L-lysine, and finally, the reduction of the intermediate product with sodium borohydride. The purity of the synthesized product can be checked by thin-layer chromatography and high-performance liquid chromatography.
properties
IUPAC Name |
2-(6-aminohexylamino)-4-(2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-8-4-5-9-14(13)20-16(21)12-15(17(22)23)19-11-7-3-2-6-10-18/h4-5,8-9,15,19H,2-3,6-7,10-12,18H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMTZUHJUJMBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

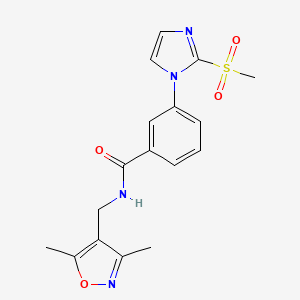
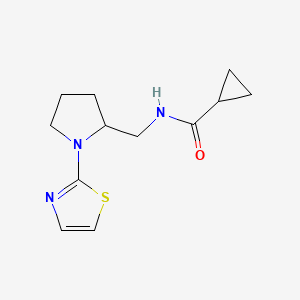
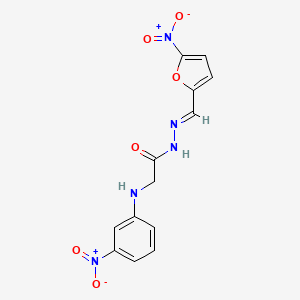
![2-benzyl-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2583908.png)
![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2583909.png)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)

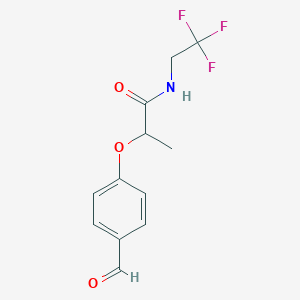
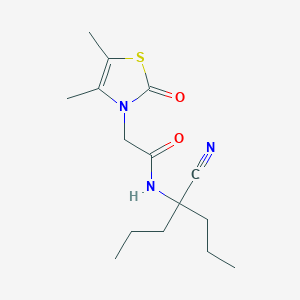
![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2583922.png)
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)
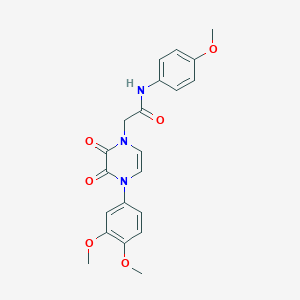
![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)
